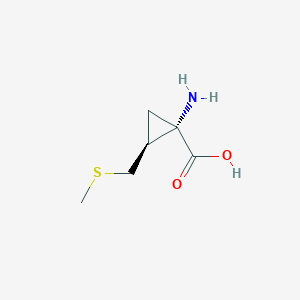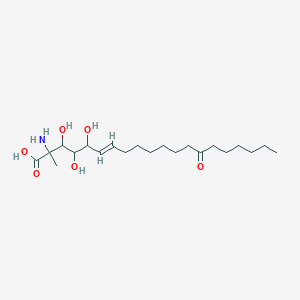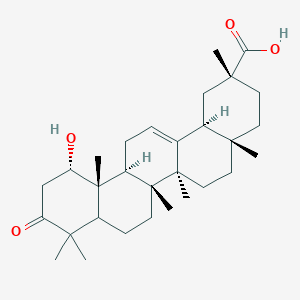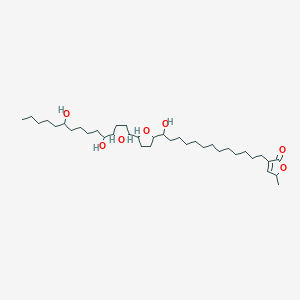
2,3-Methanomethionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Methanomethionine is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique properties. It is a structural analog of methionine, which is a vital amino acid required for the synthesis of proteins. The presence of a cyclopropane ring in 2,3-Methanomethionine makes it structurally distinct from methionine and imparts unique properties to it.
Mecanismo De Acción
The mechanism of action of 2,3-Methanomethionine is not well understood. However, it is believed to act as a structural mimic of methionine. It has been shown to bind to the active site of enzymes that use methionine as a substrate. This binding alters the conformation of the enzyme and affects its activity.
Biochemical and Physiological Effects:
2,3-Methanomethionine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that use methionine as a substrate. It has also been shown to affect the stability of proteins. Additionally, 2,3-Methanomethionine has been shown to affect the growth and development of organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,3-Methanomethionine in lab experiments has several advantages. It is a highly selective reagent that yields a high purity product. It is also structurally distinct from methionine, which allows for the study of the effect of structural modifications on enzyme activity. However, the use of 2,3-Methanomethionine in lab experiments is limited by its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 2,3-Methanomethionine. One direction is the study of its effect on protein stability and aggregation. Another direction is the study of its effect on the activity of enzymes involved in disease pathways. Additionally, the use of 2,3-Methanomethionine as a tool for the study of protein structure and function is an area that requires further exploration.
In conclusion, 2,3-Methanomethionine is a non-proteinogenic amino acid that has unique properties and has been extensively used in scientific research. Its synthesis method is highly selective and yields a high purity product. It has been shown to affect the activity of enzymes and the stability of proteins. The use of 2,3-Methanomethionine in lab experiments has several advantages, but its high cost and limited availability are limitations. There are several future directions for the study of 2,3-Methanomethionine, including the study of its effect on protein stability and disease pathways.
Métodos De Síntesis
The synthesis of 2,3-Methanomethionine involves the reaction of methionine with diazomethane in the presence of a catalyst. The reaction leads to the formation of a cyclopropane ring, which replaces the sulfur atom in methionine. The reaction is highly selective and yields a high purity product.
Aplicaciones Científicas De Investigación
2,3-Methanomethionine has been used extensively in scientific research due to its unique properties. It has been used as a tool to study protein structure and function. It has also been used to study the effect of structural modifications on the activity of enzymes. Additionally, 2,3-Methanomethionine has been used to study the mechanism of action of various drugs and toxins.
Propiedades
Número CAS |
143169-55-5 |
|---|---|
Nombre del producto |
2,3-Methanomethionine |
Fórmula molecular |
C12H15NO3 |
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2S/c1-10-3-4-2-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6+/m1/s1 |
Clave InChI |
VIPZEJOTXDEYNE-XINAWCOVSA-N |
SMILES isomérico |
CSC[C@H]1C[C@]1(C(=O)O)N |
SMILES |
CSCC1CC1(C(=O)O)N |
SMILES canónico |
CSCC1CC1(C(=O)O)N |
Sinónimos |
(2R,3R-E)-cycloMet of 2,3-methanomethionine (2R,3S-Z)-cycloMet of 2,3-methanomethionine (2S,3R-Z)-cycloMet of 2,3-methanomethionine 2,3-methanomethionine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B234181.png)

![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234187.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234193.png)
